molecular formula C24H24N2 B11193212 5,5'-Dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine

5,5'-Dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine

Cat. No.: B11193212
M. Wt: 340.5 g/mol
InChI Key: BFOABBHAZZULHP-UHFFFAOYSA-N
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Description

    5,5’-Dimethyl-6,6’-diphenyl-1,2,3,6-tetrahydro-2,3’-bipyridine: is a complex organic compound with a fused bipyridine ring system.

  • Its structure consists of two phenyl rings attached to a central bipyridine core.
  • The compound exhibits interesting properties due to its aromatic and heterocyclic nature.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a ligand in coordination chemistry due to its bipyridine moiety.

      Biology: Investigated for potential biological activities (e.g., as enzyme inhibitors).

      Medicine: Research on its pharmacological properties, including potential drug candidates.

      Industry: Applications in materials science, catalysis, and organic synthesis.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • As a ligand, it can coordinate with metal ions, affecting their reactivity and properties.
    • In biological systems, it may interact with enzymes or receptors, modulating their function.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s applications and properties are still an active area of research, and further studies may reveal additional insights.

    Properties

    Molecular Formula

    C24H24N2

    Molecular Weight

    340.5 g/mol

    IUPAC Name

    3-methyl-5-(5-methyl-6-phenyl-1,2,3,6-tetrahydropyridin-2-yl)-2-phenylpyridine

    InChI

    InChI=1S/C24H24N2/c1-17-13-14-22(26-24(17)20-11-7-4-8-12-20)21-15-18(2)23(25-16-21)19-9-5-3-6-10-19/h3-13,15-16,22,24,26H,14H2,1-2H3

    InChI Key

    BFOABBHAZZULHP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CCC(NC1C2=CC=CC=C2)C3=CN=C(C(=C3)C)C4=CC=CC=C4

    Origin of Product

    United States

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